molecular formula C7H10ClNO3 B6225804 methyl 2-amino-2-(furan-3-yl)acetate hydrochloride CAS No. 2770358-61-5

methyl 2-amino-2-(furan-3-yl)acetate hydrochloride

Cat. No.: B6225804
CAS No.: 2770358-61-5
M. Wt: 191.61 g/mol
InChI Key: LQLJVMCEKQDYKN-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride is an organic compound with the molecular formula C7H10ClNO3 It is a derivative of furan, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride typically involves the reaction of furan-3-carboxylic acid with methylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to yield the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride
  • Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride
  • Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride

Uniqueness

Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride is unique due to the presence of the furan-3-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2770358-61-5

Molecular Formula

C7H10ClNO3

Molecular Weight

191.61 g/mol

IUPAC Name

methyl 2-amino-2-(furan-3-yl)acetate;hydrochloride

InChI

InChI=1S/C7H9NO3.ClH/c1-10-7(9)6(8)5-2-3-11-4-5;/h2-4,6H,8H2,1H3;1H

InChI Key

LQLJVMCEKQDYKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=COC=C1)N.Cl

Purity

95

Origin of Product

United States

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